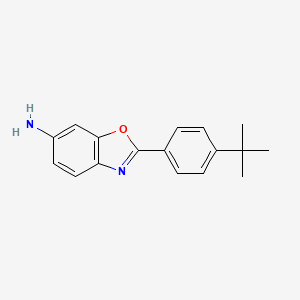

2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

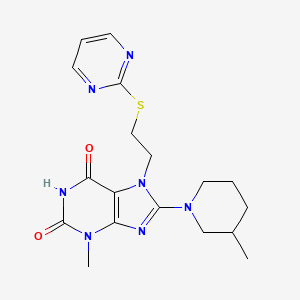

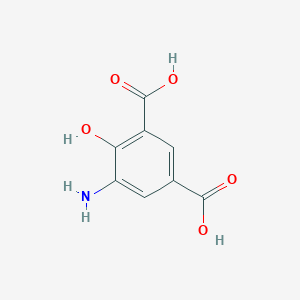

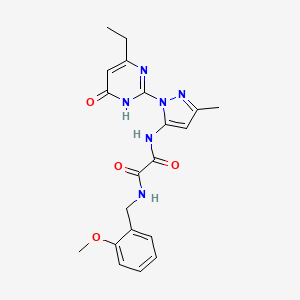

The compound “2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine” is a benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. Oxazole is a five-membered ring consisting of three carbon atoms, one oxygen atom, and one nitrogen atom. The “4-Tert-butylphenyl” indicates a tert-butyl group (a carbon atom bonded to three methyl groups) attached to the phenyl group at the 4th position .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzoxazole ring, possibly through a cyclization reaction involving a 2-aminophenol and a carboxylic acid or its derivative. The tert-butyl group could be introduced through a Friedel-Crafts alkylation .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzoxazole ring with a tert-butyl group attached to the phenyl portion of the ring. The exact structure would depend on the specific locations of these groups .Chemical Reactions Analysis

Benzoxazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and location of the tert-butyl group could influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Environmental Impact and Human Exposure of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), which include derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are utilized in numerous industrial and commercial products to prolong shelf life by inhibiting oxidative reactions. These compounds have been detected in various environmental matrices and even within human tissues, raising concerns about their potential toxicity and human exposure pathways. Toxicity studies suggest some SPAs might cause hepatic toxicity, endocrine-disrupting effects, or even carcinogenic outcomes. The environmental occurrence, fate, and potential health effects of SPAs, including the need for future research to develop SPAs with lower toxicity and environmental impact, are discussed in detail (Liu & Mabury, 2020).

Microwave-assisted Synthesis of Benzoxazoles Derivatives

The microwave-assisted synthesis technique has been recognized for its efficiency in the rapid and diverse synthesis of benzoxazole derivatives, crucial in medicinal chemistry due to their significant pharmacological activities. This method is advantageous over conventional heating, providing a more effective internal heating mechanism by directly coupling microwave energy with molecules, leading to high-yield benzoxazoles with diverse substituents. This synthesis approach highlights the importance of benzoxazoles in pharmaceutical chemistry, dyestuff, polymer industries, agrochemicals, and optical brighteners (Özil & Menteşe, 2020).

Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs

2,4-Di-tert-butylphenol and its analogs, sharing structural similarities with the compound of interest, have been reviewed for their natural sources and bioactivities. These compounds are produced by various organisms and exhibit potent toxicity against a wide range of testing organisms. The review emphasizes the need for further research to understand the production of these compounds by organisms and their potential applications, including their role in plant defense mechanisms and possible antimicrobial activities (Zhao et al., 2020).

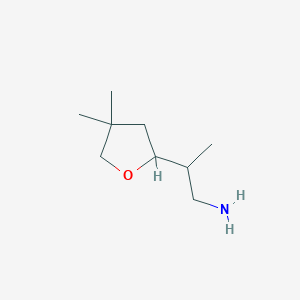

Catalytic Non-Enzymatic Kinetic Resolution

The catalytic non-enzymatic kinetic resolution of racemates into enantiopure compounds highlights the importance of chiral catalysts in asymmetric synthesis. This methodology provides high enantioselectivity and yield, significantly contributing to the synthesis of chiral compounds, including amines, alkenes, carbonyl derivatives, and more. The review discusses the advancements in catalytic non-enzymatic kinetic resolution, emphasizing its role in the efficient and selective synthesis of chiral molecules (Pellissier, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-tert-butylphenyl)-1,3-benzoxazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-17(2,3)12-6-4-11(5-7-12)16-19-14-9-8-13(18)10-15(14)20-16/h4-10H,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONRONRWLQVFEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2940795.png)

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}aniline](/img/structure/B2940806.png)

![6-Hydroxy-4-methyl-2-[(4-methylphenyl)methylene]benzo[b]furan-3-one](/img/structure/B2940809.png)

![Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2940810.png)

![3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2940814.png)

![3-amino-N-(3,5-dichlorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2940816.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone](/img/structure/B2940817.png)